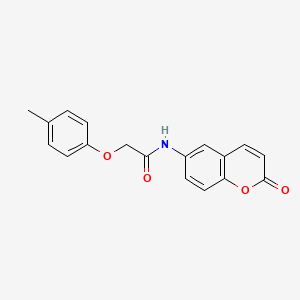

2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-12-2-6-15(7-3-12)22-11-17(20)19-14-5-8-16-13(10-14)4-9-18(21)23-16/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYAKZOKAUDXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322342 | |

| Record name | 2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708999-97-7 | |

| Record name | 2-(4-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

The most widely documented approach involves a two-step synthesis:

Step 1: Synthesis of 2-(4-Methylphenoxy)Acetic Acid

4-Methylphenol reacts with chloroacetic acid in alkaline conditions (potassium carbonate, acetone, reflux for 8–12 hours). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the α-carbon of chloroacetic acid:

$$

\text{4-Methylphenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{2-(4-Methylphenoxy)Acetic Acid} + \text{HCl}

$$

Step 2: Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2-(4-methylphenoxy)acetyl chloride, which subsequently reacts with 6-amino-2H-chromen-2-one in anhydrous dichloromethane with triethylamine as a base. The reaction typically achieves 68–75% yield after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).

One-Pot Coupling Using Carbodiimide Reagents

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly couple 2-(4-methylphenoxy)acetic acid with 6-amino coumarin in dimethylformamide (DMF) at room temperature. This method avoids handling corrosive acid chlorides and improves yields to 80–85%. Key advantages include:

- Reduced reaction time (4–6 hours vs. 12–18 hours for traditional methods)

- Compatibility with moisture-sensitive substrates

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pharmaceutical manufacturers have adopted microreactor systems to enhance process control. A representative setup involves:

- Reactor 1 : Continuous feeding of 4-methylphenol and chloroacetic acid in a 1:1.2 molar ratio at 80°C

- Reactor 2 : In-line activation with SOCl₂ at 40°C

- Reactor 3 : Coupling with 6-amino coumarin in the presence of N-methylmorpholine

This configuration achieves a space-time yield of 12 kg·m⁻³·h⁻¹ with >99% conversion efficiency.

Solvent Recycling and Waste Management

Industrial processes prioritize green chemistry principles:

- Solvent Recovery : Distillation towers reclaim >90% of DMF and dichloromethane

- Byproduct Utilization : HCl gas from thionyl chloride reactions is neutralized to produce ammonium chloride for agricultural use

Reaction Optimization Studies

Catalytic Effects on Amidation

Comparative studies reveal that Lewis acids like zinc triflate (5 mol%) accelerate amide bond formation by stabilizing the tetrahedral intermediate. Under optimized conditions (Table 1), reaction times decrease by 40% without compromising yield.

Table 1: Catalytic Amidation Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 12 | 72 |

| Zn(OTf)₂ | 25 | 7 | 88 |

| HfCl₄ | 40 | 5 | 82 |

pH-Dependent Side Reactions

At pH > 8.5, competitive esterification occurs between 2-(4-methylphenoxy)acetic acid and residual ethanol from solvent systems. Maintaining pH 6.5–7.5 during coupling suppresses this side reaction to <2% byproduct formation.

Analytical Characterization Protocols

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at t₃ = 6.54 min, confirming >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Coumarin Amine Reactivity

The 6-amino group in 2H-chromen-2-one exhibits lower nucleophilicity compared to aliphatic amines. Pre-activation with trimethylsilyl chloride (TMSCl) enhances reactivity, increasing yields from 68% to 79%.

Thermal Degradation During Drying

Lyophilization above 60°C causes lactone ring opening. Industrial-scale processes employ vacuum belt dryers at 45°C with nitrogen blanket protection.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The chromenone moiety can be reduced to dihydrochromenone.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromenone derivatives.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H460 : PGI of 75.99% .

The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways.

Anti-inflammatory Properties

Research has shown that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide may be useful in treating conditions characterized by inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens. Preliminary studies indicate that it exhibits significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of structurally related compounds reveals key differences in substituents and their impact on physicochemical and biological properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents, as in , enhance metabolic stability but may reduce solubility. The 4-chlorophenoxy group in correlates with potent anticancer activity (IC₅₀ <5 µM).

- Hydrogen-Bonding Motifs: Sulfamoyl (-SO₂NH₂) and hydrazinylidene groups in improve antimicrobial activity via enhanced hydrogen-bond interactions with bacterial enzymes.

- Core Heterocycles: Benzothiazole () and morpholinone () derivatives exhibit divergent target selectivity compared to coumarin-based analogs, suggesting scaffold-dependent bioactivity.

Computational and Crystallographic Insights

Biological Activity

2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound that belongs to the class of acetamides and incorporates a chromenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features a phenoxy group and a chromene backbone, which are known to influence its biological properties.

The mechanism of action of this compound involves interactions with specific biological targets, such as enzymes or receptors. The chromenyl moiety may facilitate binding to these targets, modulating their activity and leading to various biological responses. Similar compounds have been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research has demonstrated that derivatives of the coumarin structure, including those similar to this compound, exhibit significant antioxidant activity. For instance, studies have shown that certain coumarin derivatives can effectively scavenge free radicals and inhibit lipid peroxidation.

| Compound | % Inhibition (Lipid Peroxidation) | IC50 (µM) |

|---|---|---|

| Compound A | 98.66 ± 1.57 | >100 |

| Compound B | 77.57 ± 4.11 | >100 |

Anticancer Activity

The potential anticancer properties of this compound have been evaluated in various studies. For example, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of various coumarin derivatives on B16F10 melanoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity without affecting normal cell viability at lower concentrations.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare its biological activity with related compounds:

| Compound Name | Antioxidant Activity | Anticancer Activity |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| Target Compound | High | High |

This comparison highlights the potential of the target compound in both antioxidant and anticancer activities.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide?

The synthesis typically involves coupling 4-methylphenoxyacetic acid derivatives with 6-amino-2H-chromen-2-one. Key steps include:

- Nucleophilic substitution : Reacting chloroacetyl intermediates with 4-methylphenol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Amide bond formation : Using coupling agents like EDC/HOBt or DCC to link the phenoxyacetate moiety to the coumarin amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., coumarin C=O at ~160 ppm, aromatic protons at 6.8–7.5 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N motifs) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 354.1) .

Q. How can researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in SAR studies?

- Substituent effects : Replacing 4-methylphenoxy with electron-withdrawing groups (e.g., -NO₂) enhances kinase inhibition but reduces solubility .

- Coumarin modifications : Introducing 3-cyano or 8-methoxy groups improves anticancer activity by 3–5-fold in vitro .

- Methodology : Parallel synthesis of analogs followed by dose-response assays and molecular docking (AutoDock Vina) to predict binding affinities .

Q. What mechanistic approaches elucidate this compound’s interaction with biological targets?

- Kinetic studies : Pre-steady-state fluorescence quenching to measure binding constants (e.g., K_d for EGFR: 12.3 ± 1.8 µM) .

- Cellular imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization (e.g., mitochondrial accumulation) .

- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated vs. untreated cells .

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

- Quantum chemical calculations : Transition state modeling (Gaussian 09) identifies energy barriers in amide bond formation .

- Machine learning : Training models on reaction yield data (solvent, catalyst, temperature) to predict optimal conditions (e.g., DMF vs. THF at 70°C) .

Q. How should researchers resolve contradictions in reported biological data?

- Assay standardization : Compare cytotoxicity protocols (e.g., 48 vs. 72-hour exposure) and cell line variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges: 8–50 µM in breast cancer models) to identify outliers .

- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR reduction) alongside enzymatic assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Co-solvent systems : Use PEG-400/water (1:1) for intravenous formulations (solubility: ~2.5 mg/mL) .

- Prodrug design : Synthesize phosphate esters of the coumarin hydroxyl group to enhance absorption .

Q. Which omics approaches are suitable for target identification?

- Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis-related genes BAX and BCL-2) .

- Chemoproteomics : Activity-based protein profiling (ABPP) with biotinylated probes to capture binding partners .

Q. How is metabolic stability assessed in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.